REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([S:11]([N:14]2[CH2:19]CCC[CH2:15]2)(=[O:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.ClC1C(S(N2CC(C)CC(C)C2)(=O)=O)=CC(C(O)=O)=CC=1.ClC1C(S(N2CCOCC2)(=O)=O)=CC(C(O)=O)=CC=1.ClC1C(S(N2CCCC(C)C2)(=O)=O)=CC(C(O)=O)=CC=1.BrC1C(S(NCC2C=CC(Cl)=CC=2)(=O)=O)=CC(C(O)=O)=CC=1.CC1C(S(N2CCC(C)(C)CC2)(=O)=O)=CC(C(O)=O)=CC=1.CC1C(S(NC2C=C(Br)C=C(Br)C=2)(=O)=O)=CC(C(O)=O)=CC=1.CC1C(S(NCCCC2C=CC=CC=2)(=O)=O)=CC(C(O)=O)=CC=1.COC1C(S(N2CCC(C)CC2C)(=O)=O)=CC(C(O)=O)=CC=1.COC1C(S(N(C(C)C)C(C)C)(=O)=O)=CC(C(O)=O)=CC=1>>[F:1][C:2]1[C:10]([S:11]([N:14]([CH3:19])[CH3:15])(=[O:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1CCCCC1
|
Name
|
4-methoxy-5-(2,4-dimethylpiperidinosulfonyl)benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1C(CC(CC1)C)C
|
Name
|
4-methoxy-5-(4-biphenylethylaminosulfonyl)benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-methoxy-5-(2-p-bromophenethylaminosulfonyl)-benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-methoxy-5-di-i-propylaminosulfonylbenzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)O)C=C1S(=O)(=O)N(C(C)C)C(C)C
|
Name
|
4-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1CC(CC(C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1CC(CCC1)C
|
Name
|
4-bromo-5-hexamethyleneiminosulfonylbenzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-bromo-5-(4-chlorobenzylaminosulfonyl)benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)O)C=C1S(=O)(=O)NCC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)O)C=C1S(=O)(=O)N1CCC(CC1)(C)C
|
Name
|
4-methyl-5-(3,5-dibromophenylaminosulfonyl)-benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)O)C=C1S(=O)(=O)NC1=CC(=CC(=C1)Br)Br
|
Name
|
4-methyl-5-(3-phenylpropylaminosulfonyl)benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)O)C=C1S(=O)(=O)NCCCC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C(=O)O)C=C1S(=O)(=O)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |